![molecular formula C9H12N2 B167725 N,N-Dimethyl-N'-phenylformamidine CAS No. 1783-25-1](/img/structure/B167725.png)
N,N-Dimethyl-N'-phenylformamidine
Overview
Description
N,N-Dimethyl-N’-phenylformamidine is an organic compound with the molecular formula C9H12N2. It is a formamidine derivative, characterized by the presence of a formamidine group bonded to a phenyl ring and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-N’-phenylformamidine can be synthesized through several methods. One common approach involves the reaction of aniline with dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions. The reaction proceeds as follows:
C6H5NH2+(CH3)2NCHO→C6H5N=CHN(CH3)2+H2O
Another method involves the use of ethyl orthoformate and dimethylamine in the presence of an acid catalyst. The reaction conditions typically require heating and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of N,N-Dimethyl-N’-phenylformamidine often employs continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts, such as sulfonated rice husk ash, has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-phenylformamidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or imides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the formamidine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, cyanides, and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include substituted formamidines, secondary amines, and various amide derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : CHN
- Molecular Weight : 148.205 g/mol
- CAS Number : 1783-25-1
- IUPAC Name : N,N-Dimethyl-N'-phenylformamidine
DMF is characterized by its amidine functional group, which contributes to its reactivity and utility in various chemical reactions.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It is particularly useful in the following areas:
- Synthesis of Dyes and Pigments : DMF acts as a precursor for synthesizing various dyes. Its ability to participate in electrophilic aromatic substitution reactions makes it valuable for producing colored compounds used in textiles and inks .
- Polymer Chemistry : DMF has been utilized in the polycondensation processes to create polyfunctional polymers. For instance, it has been shown to react with aromatic diamines to form polyamides, which are essential in producing high-performance materials .
Case Study: Polymer Synthesis
In a study examining the reactivity of DMF with aromatic acid chlorides, it was found that up to 50% of this compound was formed during the reaction process, indicating its role as a significant intermediate .
Electrochemical Applications
The electrochemical behavior of DMF has been extensively studied, particularly regarding its oxidation reactions.
- Electrochemical Sensors : The oxidation of DMF can be harnessed for detecting trace metals such as iron(III). Research indicates that DMF can undergo oxidation in the presence of hydrogen peroxide, facilitating the spectrophotometric detection of trace elements .
Table 1: Electrochemical Properties of DMF
Property | Value |
---|---|
Oxidation Potential | Varies with pH |
Reaction Medium | Aqueous solutions |
Detection Limit | Trace levels (µM range) |
Analytical Chemistry
DMF is also employed in analytical chemistry for various applications:
- Spectrophotometric Analysis : The compound is utilized in methods for determining concentrations of specific ions through colorimetric assays. Its reaction with hydrogen peroxide is a notable example where it aids in quantifying iron levels in environmental samples .
Case Study: Iron Detection
A method developed using DMF showed reliable results for detecting ultratrace amounts of iron(III) in water samples, demonstrating its effectiveness as an analytical reagent .
Biological Applications
While primarily used in chemical applications, there are emerging studies exploring the biological implications of DMF:
Mechanism of Action
The mechanism by which N,N-Dimethyl-N’-phenylformamidine exerts its effects involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metal ions, facilitating various catalytic processes. The molecular targets and pathways involved include interactions with enzymes and receptors, influencing biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
N,N-Diphenylformamidine: Similar in structure but with two phenyl groups instead of one.
N,N-Dimethylformamide: Lacks the phenyl group, making it less reactive in certain contexts.
N,N-Diethyl-N’-phenylformamidine: Contains ethyl groups instead of methyl groups, affecting its steric and electronic properties.
Uniqueness
N,N-Dimethyl-N’-phenylformamidine is unique due to its balanced reactivity and stability, making it a versatile compound in both synthetic and industrial applications. Its ability to form stable complexes with metals and participate in a variety of chemical reactions sets it apart from other formamidine derivatives .
Biological Activity
N,N-Dimethyl-N'-phenylformamidine is a compound of interest due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and agriculture. This article provides an overview of its biological activity, including mechanisms, effects, and relevant case studies.
This compound, with the chemical formula CHN, is classified as an amidine. Its structure consists of a phenyl group attached to a formamidine backbone, which contributes to its unique reactivity and biological properties.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Research has shown that derivatives of formamidines can inhibit specific enzymes, such as 20-HETE synthase, which plays a role in vascular function and blood pressure regulation .
- Antiparasitic Properties : Formamidines have been identified as effective acaricides and insecticides, particularly against pests like ticks and mites. Their mechanism involves disrupting the nervous system of these organisms .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
-
Enzyme Inhibition Study :
A study published in PubMed highlighted the discovery of HET0016, a derivative of this compound, demonstrating potent inhibition of 20-HETE synthase. This inhibition is significant for developing treatments for hypertension and other vascular disorders . -
Acaricide Efficacy :
Research on formamidine pesticides showed that this compound exhibits strong efficacy against various agricultural pests. The study documented its effectiveness in field trials, leading to reduced pest populations and improved crop yields . -
Cytotoxic Effects :
In vitro studies indicated that this compound could induce apoptosis in specific cancer cell lines, suggesting potential applications in cancer therapy. The mechanism was linked to the activation of caspases and disruption of mitochondrial function .
Safety and Toxicology
While this compound shows promising biological activities, safety assessments are crucial. Toxicological profiles indicate potential risks associated with exposure, particularly regarding neurotoxicity and environmental impact due to its use as a pesticide . Further studies are needed to establish comprehensive safety data.
Properties
IUPAC Name |
N,N-dimethyl-N'-phenylmethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-11(2)8-10-9-6-4-3-5-7-9/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPCLECGIYMIMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031043, DTXSID10862752, DTXSID601270024 | |
Record name | N'-Phenyl-N,N-dimethylformamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Dimethyl-N'-phenylmethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-N,N-Dimethyl-N′-phenylmethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601270024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1783-25-1, 74431-53-1 | |
Record name | N,N-Dimethyl-N′-phenylmethanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1783-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formamidine, N,N-dimethyl-N'-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001783251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-N'-phenylformamidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163907 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N'-Phenyl-N,N-dimethylformamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-N,N-Dimethyl-N′-phenylmethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601270024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethyl-N'-phenylformamidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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